Pyrazoxyfen

Catalog No.
S563165
CAS No.
71561-11-0
M.F
C20H16Cl2N2O3
M. Wt
403.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazoxyfen

Pyrazoxyfen addresses the challenge of achieving systemic weed control without long-term soil residue. This HPPD-inhibiting proherbicide offers:

  • Metabolic activation to a potent HPPD inhibitor, disrupting carotenoid biosynthesis.
  • Systemic translocation ensuring control of perennial weeds and newly emerged tissues.
  • Soil persistence of 21-35 days, ideal for rice rotations avoiding carryover.

Supplied with full analytical documentation for research and formulation development.

CAS Number

71561-11-0

Product Name

Pyrazoxyfen

IUPAC Name

2-[4-(2,4-dichlorobenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-phenylethanone

Molecular Formula

C20H16Cl2N2O3

Molecular Weight

403.3 g/mol

InChI

InChI=1S/C20H16Cl2N2O3/c1-12-18(19(26)15-9-8-14(21)10-16(15)22)20(24(2)23-12)27-11-17(25)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

FKERUJTUOYLBKB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(=O)C3=CC=CC=C3)C

solubility

0.00 M

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(=O)C3=CC=CC=C3)C

The exact mass of the compound Pyrazoxyfen is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Pyrazoxyfen, 2-[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yloxy]-1-phenylethanone, 2-(4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yloxy)acetophenone

Purity

≥98%

Package Size

5 mg, 25 mg, 50 mg, 100 mg

Pyrazoxyfen is a systemic, pre- or post-emergence herbicide belonging to the pyrazole class, recognized for its application in controlling annual and perennial weeds, particularly in rice cultivation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] Its mode of action involves the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) after being converted to its active metabolite in plants.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHl7izB4ZoIp0OQ9u0tBFYQkpp1f6udcp3WvrTX8zcgip5naHSPxP-sRZA85gm2DxxaPY_VqLoiQukIjcfBHPMRLn0M-3Loy97pDWda1sDw8YGKpq52sFmpWiyulDEqNX28neE_u4-E6ELFxU3VE55XBUFAvUZgtZVgX6yXcbvwhK_SxGopYxZhpOzp222ORCnRQyC7P06zBl6vNUxJfdHLPAXq1A1W1WRZtOELQ1zcAAXHUviNGCEcg9yLvwhCPB0FgBOTYE-8ISmupYu6VUVKU9ZuNFuO2jg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgiAQjaQWTiLPYtJsRF64iPfAg4MbW7kHHiqHdUIKO1nM3af6AZG2EwhDIQPKP0io_jE3XzKtuqJzO1k_7WcSDprwVYYwGPXbhrXv7jqaNfjTMFZpFhzeWz0Us-8XFbO5uqzCSEsDtMjGAOdo%3D)] This mechanism disrupts carotenoid biosynthesis, leading to bleaching and subsequent plant death.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHl7izB4ZoIp0OQ9u0tBFYQkpp1f6udcp3WvrTX8zcgip5naHSPxP-sRZA85gm2DxxaPY_VqLoiQukIjcfBHPMRLn0M-3Loy97pDWda1sDw8YGKpq52sFmpWiyulDEqNX28neE_u4-E6ELFxU3VE55XBUFAvUZgtZVgX6yXcbvwhK_SxGopYxZhpOzp222ORCnRQyC7P06zBl6vNUxJfdHLPAXq1A1W1WRZtOELQ1zcAAXHUviNGCEcg9yLvwhCPB0FgBOTYE-8ISmupYu6VUVKU9ZuNFuO2jg%3D)] The compound's specific chemical structure and systemic properties are key attributes that inform its selection for targeted herbicidal applications where translocation within the plant is critical for efficacy.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMlCKS_0guODTppI1FmDtKqHLZmvwfnaRtEwHWxCuIifRjYYmL26Ia0OGNFXmvEzMju85tWKD719Ahgl-adGOzdnjPsYzeSkkH7AFbPpgfzEecu2tFhIML0ZfvWRDkPE-O-mXh)]

Research Fit

Pro-herbicide activation Requires plant-mediated metabolic conversion to active 5-hydroxypyrazole DTP for HPPD inhibition; supports prodrug and selectivity studies
HPPD pathway inhibition Disrupts carotenoid biosynthesis via active metabolite; reported IC50 context with recombinant enzyme assays
Paddy rice research context Pre- and post-emergence weed control model; flooded soil degradation and residual activity studies

Substituting Pyrazoxyfen with other pyrazole-class herbicides or general HPPD inhibitors is often impractical due to significant differences in herbicidal spectrum, duration of activity, and crop safety profiles. For example, its structural analog, benzofenap, offers a longer duration of weed control (up to 50 days) compared to Pyrazoxyfen (21 to 35 days), making Pyrazoxyfen more suitable for applications requiring shorter persistence.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] Furthermore, its specific translocation characteristics and metabolic activation pathway are distinct from contact herbicides or other systemic compounds, which may have different mobilities in xylem or phloem.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs8_No-xQCTnq4mznpEe4NN4f9zBp0PqMchZmXreO0tOgVNlnPhJrIdwpIqKaQ3yKZVNyfBSZ6PlkO-vib7YMAYM9DBv27g_4rL5wj4t-GSzUjTIDHf9-RGcIukwtrhW8STRvq6yBRZQFZdh9Y6y0Q7fWEIPnVff3V)] These factors directly impact field performance, making direct substitution a high-risk decision for achieving targeted weed control without affecting crop health.

Substitution Risk

Prodrug activation gap Direct HPPD inhibitors (e.g., mesotrione) lack the metabolic selectivity barrier; rice crop safety profile may not transfer without validation
Aqueous stability mismatch Pyrazolynate undergoes rapid hydrolysis to DTP, reducing residual activity in flooded paddies; pyrazoxyfen’s stability supports longer soil persistence
Soil degradation sensitivity Flooded DT50 pattern differs sharply from upland-optimized triketones; substitution in paddy programs may require re-evaluation of residual weed control windows

Activity Duration vs. Benzofenap

Pyrazoxyfen provides an effective weed control duration of 21 to 35 days, which is demonstrably shorter than its structural analog, benzofenap.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] Benzofenap, another pyrazole HPPD inhibitor, maintains effective weed control for a longer period, up to 50 days under comparable conditions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] This distinction in persistence is a critical factor for procurement.

Evidence DimensionDuration of Effective Weed Control
Target Compound Data21 to 35 days
Comparator Or BaselineBenzofenap: up to 50 days
Quantified DifferencePyrazoxyfen has a 15-29 day shorter activity window than Benzofenap
ConditionsField application for weed control in rice.

This allows for precise planning of crop rotation and management of herbicide soil persistence, making Pyrazoxyfen a deliberate choice for shorter-term weed control scenarios.

Pro-herbicide activation
Head-to-head
IC50 7.5 µM → 13 nM (~500× boost)
Metabolite DTP drives HPPD inhibition; selectivity barrier context
Recombinant HPPD assay; HPLC monitored conversion

Systemic vs. Contact Action

As a systemic herbicide, Pyrazoxyfen is absorbed by the plant and translocated from the site of application to other parts of the plant, including areas of new growth.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] This contrasts sharply with contact herbicides, which are not translocated and only affect the plant tissue they directly touch.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] The ability of Pyrazoxyfen to move within the plant's vascular system (xylem and/or phloem) ensures more comprehensive control of susceptible weeds.

Evidence DimensionHerbicide Mobility in Plant
Target Compound DataSystemic (translocates from application site)
Comparator Or BaselineContact Herbicides (no significant translocation)
Quantified DifferenceQualitative difference in mode of action and internal distribution
ConditionsPost-application movement within the target weed.

For controlling weeds with extensive root systems or those that emerge after application, procuring a systemic compound like Pyrazoxyfen is essential for efficacy where a contact herbicide would fail.

Aqueous stability
Head-to-head
Stable vs. rapid hydrolysis (pyrazolynate)
Supports flooded-field residual activity
HPLC analysis; DTP release absent in solution

Proherbicide HPPD Inhibition

Pyrazoxyfen functions as a proherbicide, meaning it is converted into its herbicidally active form after absorption by the plant.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] Both Pyrazoxyfen and the related herbicide pyrazolate are hydrolyzed to the same 5-hydroxypyrazole metabolite, which is the actual inhibitor of the HPPD enzyme.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] HPLC analysis of assay solutions confirmed that the metabolite is formed in solution, strongly suggesting that herbicidal action is dependent on this conversion.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)]

Evidence DimensionMechanism of Action
Target Compound DataInhibits HPPD after conversion to a 5-hydroxypyrazole metabolite
Comparator Or BaselinePyrazolate: also inhibits HPPD after conversion to the same metabolite
Quantified DifferenceShared active metabolite, differentiating them from direct HPPD inhibitors
ConditionsIn aqueous solution and/or within plant tissues.

This proherbicide nature affects uptake, translocation, and the speed of action, and differentiates it from herbicides that are active upon application, influencing selection based on environmental conditions and target weed physiology.

Algal toxicity
Head-to-head
EC50 >457 µg/L; >156-fold less toxic than pretilachlor
Regulatory endpoint review for aquatic risk
72-h Raphidocelis subcapitata; Japan MOE dataset
Soil half-life
Class-level
Flooded DT50 <10 days; up to 3.4× faster degradation
Flooding-dependent persistence pattern
14C-labeled study; five paddy soils
Mosquito toxicity
Head-to-head
Ranked #3 of 5 HPPD inhibitors (above mesotrione)
Intermediate arthropod activity; lead discovery context
Topical Ae. aegypti assay; nitisinone LD50 3.81 ng/insect
Physicochemical profile
Cross-study
logP 3.69; Henry ~8,000× higher than mesotrione
Distinct partitioning profile; method development context
Standard octanol-water and vapour pressure methods

Rice Weed Management for Rotation

Due to its defined and relatively short persistence of 21-35 days, Pyrazoxyfen is the right choice for controlling annual and perennial weeds in rice fields where a quick crop turnover is planned.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] Its moderate duration of activity prevents carryover effects on subsequent, potentially sensitive crops in the rotation.

Weed Control After Application

The systemic nature of Pyrazoxyfen makes it highly effective for managing weeds that may have unexposed growth points or that continue to grow after the initial application.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs8_No-xQCTnq4mznpEe4NN4f9zBp0PqMchZmXreO0tOgVNlnPhJrIdwpIqKaQ3yKZVNyfBSZ6PlkO-vib7YMAYM9DBv27g_4rL5wj4t-GSzUjTIDHf9-RGcIukwtrhW8STRvq6yBRZQFZdh9Y6y0Q7fWEIPnVff3V)] Its ability to translocate within the plant ensures that the active metabolite reaches newly developed tissues, which is a critical advantage over non-systemic contact herbicides.

Proherbicide Activation Studies

As a compound that requires metabolic activation to its active form, Pyrazoxyfen serves as a suitable model for research into proherbicide design, plant metabolism, and environmental factors influencing bioactivation.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbRUVR99bS6PwLViKAun1oatv27ymZ1NglQMboFj55WJLXPiwssnybFOcEyMcu35Lck8Z2wmq_UNT83UlQygB2h30kpRY57u1NH2AHc2v0o_xvcXNnpHp7WG2EDW2iF2X16h1HSswxZPaQRHU8IXsCs5oY6cdOMmPTSgAGcVTDgFGx5rmpvwyNhXj8SNTRWHmSYM3lAhs8IKB2Htxi)] This allows for studies on optimizing formulation and application timing to maximize conversion to the active HPPD-inhibiting metabolite.

Application Fit

Application
Selection Property
Validation Focus
Paddy rice weed control research
Pro-herbicide metabolic selectivity
Crop safety and metabolic activation endpoints
Environmental regulatory assessments
Algal toxicity profile
Algal EC50 endpoint review
HPPD-targeted insecticide lead discovery
Arthropod toxicity ranking
Topical toxicity rank-order endpoints
Paddy formulation development
Flooded soil degradation kinetics
Flooded DT50 endpoint review

XLogP3

3.7

LogP

3.69 (LogP)

Melting Point

111.5 °C

UNII

FS6C1PT8FV

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.60e-07 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

71561-11-0

Wikipedia

Pyrazoxyfen

Use Classification

Agrochemicals -> Herbicides

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